imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O2S. It is known for its unique spiro structure, which includes an oxaspirodecane ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride typically involves multiple steps. One common method includes the reaction of a spirocyclic amine with a sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
1-methyl-8-oxa-1-azaspiro[4.5]decan-3-amine: Similar spiro structure but different functional groups.
(8-Methyl-1-Oxa-8-Azaspiro[4.5]Decan-3-Yl)Methanol: Another spiro compound with a hydroxyl group.
Uniqueness
Imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride is unique due to its sulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other spiro compounds.
Properties
IUPAC Name |
imino-methyl-(8-oxa-1-azaspiro[4.5]decan-3-yl)-oxo-λ6-sulfane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S.2ClH/c1-14(10,12)8-6-9(11-7-8)2-4-13-5-3-9;;/h8,10-11H,2-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCXXBQFYLSDDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CC2(CCOCC2)NC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.